Bis(carbomethoxyethyl)dimethyltin

Description

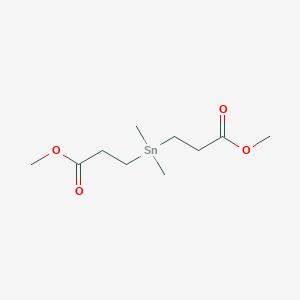

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-[(3-methoxy-3-oxopropyl)-dimethylstannyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7O2.2CH3.Sn/c2*1-3-4(5)6-2;;;/h2*1,3H2,2H3;2*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMLRVACYJLBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[Sn](C)(C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319222 | |

| Record name | ST51045823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115152-95-9 | |

| Record name | ST51045823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors

Established Synthetic Routes for Organotin(IV) Compounds

The synthesis of organotin(IV) compounds is a well-established field, with several key methods forming the foundation of their preparation. These routes are crucial for understanding the formation of more complex structures like Bis(carbomethoxyethyl)dimethyltin.

Alkylation of Tin Halides with Organometallic Reagents

A primary and versatile method for the synthesis of organotin(IV) compounds involves the alkylation of tin halides, most commonly tin(IV) chloride (SnCl₄), with organometallic reagents. Among the most frequently employed are Grignard reagents (RMgX) and organoaluminum compounds. googleapis.com This approach allows for the stepwise introduction of organic groups to the tin center. The reaction of a Grignard reagent with a tin halide, such as tin tetrachloride, is a classic method for forming tin-carbon bonds. wikipedia.org For instance, the reaction of four equivalents of a Grignard reagent with SnCl₄ can lead to the formation of a tetraorganotin compound (R₄Sn). googleapis.com

The stoichiometry of the reactants is critical in determining the product distribution. By controlling the ratio of the organometallic reagent to the tin halide, it is possible to selectively produce triorganotin halides (R₃SnX), diorganotin dihalides (R₂SnX₂), or monoorganotin trihalides (RSnX₃) through redistribution reactions, also known as Kocheshkov comproportionation. wikipedia.org These organotin halides are themselves valuable intermediates for further synthetic transformations. The reactions are typically conducted in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the Grignard reagent. uu.nl

Direct Synthesis Methods Utilizing Metallic Tin

Direct synthesis methods provide an alternative route to organotin halides, starting from metallic tin. This approach involves the direct reaction of metallic tin with an alkyl halide (RX). um.edu.my The reaction, represented as Sn + 2RX → R₂SnX₂, often requires a catalyst to proceed efficiently. um.edu.my Catalytic systems can include a crown ether and potassium iodide, with the reaction being favored in aprotic dipolar solvents such as dimethylformamide. Current time information in Burleigh County, US. The presence of an alkyl iodide as a co-catalyst can also have a positive effect on the reaction. Current time information in Burleigh County, US.

Another variation of the direct synthesis involves the reaction of tin powder with dry gaseous hydrogen chloride and an α,β-unsaturated carbonyl compound. um.edu.my This method is particularly relevant for the synthesis of precursors to this compound, as it allows for the introduction of functionalized alkyl groups.

Precursors and Synthetic Pathways for this compound and Analogues

The synthesis of the target compound, this compound, relies on the preparation of specific precursors, namely β-carbomethoxyethyltin chlorides.

Synthesis of β-Carbomethoxyethyltin Trichlorides

SnCl₄ + CH₂=CHCOOCH₃ → Cl₃SnCH₂CH₂COOCH₃

This reaction establishes the crucial carbomethoxyethyl group attached to the tin atom.

Conversion to Diorganotin Dihalides

The monoorganotin trihalide, β-carbomethoxyethyltin trichloride (B1173362), serves as a precursor for the corresponding diorganotin dihalide, Bis(carbomethoxyethyl)tin dichloride. This conversion can be achieved through a comproportionation reaction. For instance, reacting the trichloride with a tetraorganotin compound can yield the desired dichloride.

However, a more direct route to the diorganotin dihalide involves the reaction of metallic tin with hydrogen chloride and methyl acrylate (B77674), as mentioned in the direct synthesis methods. um.edu.my This reaction provides a direct pathway to Bis(carbomethoxyethyl)tin dichloride:

Sn + 2HCl + 2CH₂=CHCOOCH₃ → (CH₃OOCCH₂CH₂)₂SnCl₂

This method is advantageous as it directly yields the di-substituted tin compound.

Specific Reaction Conditions and Catalytic Considerations for Target Compound Formation

The final step in the synthesis of this compound involves the methylation of Bis(carbomethoxyethyl)tin dichloride. This is typically achieved using a methylating agent, such as a methyl Grignard reagent (CH₃MgX). The reaction proceeds as follows:

(CH₃OOCCH₂CH₂)₂SnCl₂ + 2CH₃MgX → (CH₃OOCCH₂CH₂)₂Sn(CH₃)₂ + 2MgXCl

The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or THF, to ensure the stability and reactivity of the Grignard reagent. Careful control of the stoichiometry is essential to ensure complete methylation and to avoid the formation of partially methylated byproducts.

An alternative approach for methylation could be analogous to the industrial synthesis of trimethyltin (B158744) chloride, which involves the reaction of dimethyltin (B1205294) dichloride with tin powder, a catalyst (such as DMSO or ammonium (B1175870) chloride), and methyl chloride under pressure and elevated temperature. While not directly reported for this compound, this method suggests a potential catalytic route for the final methylation step.

Optimization Strategies for Synthetic Yields and Selectivity

The primary route for the synthesis of this compound involves the hydrostannylation of methyl acrylate with a suitable dimethyltin precursor, typically dimethyltin dihydride (Me₂SnH₂). This reaction can proceed via different mechanisms, including free-radical and catalyzed pathways, with the choice of initiator or catalyst playing a crucial role in the yield and selectivity of the desired product.

Another key precursor is dimethyltin dichloride (Me₂SnCl₂), which can be converted to the dihydride or used in alternative synthetic pathways. The optimization of dimethyltin dichloride production is therefore a critical preliminary step. Research into the direct reaction of metallic tin with methyl chloride has shown that various parameters significantly affect the yield and selectivity.

Catalyst and Reaction Medium Influence on Precursor Synthesis

The synthesis of dimethyltin dichloride, a vital precursor, is significantly influenced by the choice of catalyst and reaction medium. While iodine-containing catalysts have been used, they are often expensive, and their recovery can be complex. An alternative approach utilizes lower trialkyl amines as catalysts, which are more cost-effective. The concentration of the catalyst is a critical parameter; for instance, using 0.005 to 0.02 moles of a trialkyl amine catalyst per gram atom of tin is a common range.

The reaction medium also plays a pivotal role. Initiating the reaction with a small amount of dimethyltin dichloride can serve as a reaction medium, facilitating the process. The physical form of the metallic tin is also a factor, with smaller particles generally leading to an increased reaction rate.

Table 1: Effect of Catalyst on Dimethyltin Dichloride Yield

| Catalyst | Catalyst Concentration (mol/g-atom of Sn) | Temperature (°C) | Pressure (psig) | Reaction Time (h) | Dimethyltin Dichloride Yield (%) |

|---|---|---|---|---|---|

| Trialkyl Amine | 0.01 | 190-220 | 170-220 | 6 | High |

Note: This data is illustrative and compiled from general findings in organotin synthesis. Specific yields can vary based on the exact experimental setup.

Temperature and Pressure Optimization in Precursor Synthesis

The synthesis of dimethyltin dichloride is also highly dependent on temperature and pressure. The reaction rate generally increases with both temperature and pressure. For instance, within a temperature range of 170°C to 215°C, the reaction rate can approximately double for every 20°C increase when using a trimethyl amine catalyst. The pressure influences the solubility of methyl chloride in the reaction medium, thereby affecting the reaction speed. Optimal conditions are often found in the range of 150°C to 230°C and pressures of at least 150 psig. Operating at temperatures between 190°C and 220°C and pressures between 170 and 220 psig has been identified as particularly effective.

Table 2: Influence of Temperature and Pressure on Dimethyltin Dichloride Synthesis

| Temperature Range (°C) | Pressure Range (psig) | Key Observations |

|---|---|---|

| 150 - 230 | ≥ 150 | General operating range for effective synthesis. |

| 190 - 220 | 170 - 220 | Identified as a particularly effective range for the reaction. |

Note: This data represents generalized findings from studies on dimethyltin dichloride synthesis.

Hydrostannylation Route to this compound

The addition of dimethyltin dihydride to methyl acrylate is a direct method for forming the carbon-tin bond in this compound. This hydrostannylation can be initiated by free-radical initiators or catalyzed by various agents. The choice of initiation method significantly impacts the selectivity of the reaction, particularly concerning the formation of the desired β-adduct over the α-adduct. While specific data on the optimization for this compound is not extensively detailed in publicly available literature, general principles of hydrostannylation of α,β-unsaturated esters suggest that reaction conditions must be carefully controlled to favor the desired isomer and minimize polymerization of the acrylate.

Further research into specific catalysts and reaction conditions tailored for the hydrostannylation of methyl acrylate with dimethyltin dihydride is essential for developing highly efficient and selective synthetic protocols for this compound.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For organotin carboxylates and related compounds, this technique reveals the coordination number and geometry of the tin(IV) center, which can vary from four to seven. nih.govfakirchandcollege.orggelest.com The geometry is significantly influenced by the nature of the organic (R) groups and the coordinating ligands (X). nih.gov

The tin atom in diorganotin(IV) compounds can adopt various coordination geometries, most commonly tetrahedral, trigonal bipyramidal, and octahedral. fakirchandcollege.orglupinepublishers.com The expansion of the coordination number beyond four is a notable characteristic of tin(IV) and is driven by the Lewis acidity of the tin center and the ability of ligands to form coordinate bonds. fakirchandcollege.orggelest.com

While less common, seven-coordinate tin species have been identified in specific organotin complexes. The formation of such high-coordination numbers often involves multidentate ligands or specific reaction conditions. For instance, the reaction of Me₂SnCl₂ with ligands like 6,6′-dithionicotinic acid and a bipyridine has been shown to yield seven-coordinate organotin complexes. orientjchem.org The coordination number of tin(IV) can range from four to seven, depending on the chelation mode of the ligands. nih.gov

The skew-trapezoidal bipyramidal geometry is a recognized coordination environment for tin in certain diorganotin(IV) complexes, particularly with dithiocarbamate (B8719985) ligands. nih.gov This geometry arises from disparate Sn-S bond lengths, where four sulfur donor atoms define a trapezoidal plane. The organic groups attached to the tin atom are positioned over the weaker, longer Sn-S bonds. nih.gov This arrangement is a feature in some dicarboxylato-organodistannoxanes, which can form dimeric "ladder" structures where the tin atom may exhibit a skew-trapezoidal planar geometry. researchgate.net

A study of diphenyltin (B89523) bis(dithiocarbamate)s revealed one complex with a C₂S₄ donor set defining a skewed trapezoidal bipyramid due to significantly different Sn-S bond lengths. nih.gov

Table 1: Comparison of Coordination Geometries in Diphenyltin Dithiocarbamate Complexes

| Compound Feature | Complex with Octahedral Geometry | Complex with Skew Trapezoidal Bipyramidal Geometry |

| Ligand Coordination | Symmetric | Asymmetric/Disparate |

| Δ(Sn–S) Bond Lengths | ~0.06 Å | 0.46 Å to 0.48 Å |

| Resulting Geometry | Octahedral | Skew Trapezoidal Bipyramidal |

Data sourced from a study on diphenyltin bis(dithiocarbamate)s. nih.gov

The trigonal bipyramidal geometry is frequently observed for five-coordinate tin atoms. lupinepublishers.comorientjchem.org In this arrangement, the tin center is bonded to five other atoms. For triorganotin halides, the preferred geometry is trigonal bipyramidal, with the three organic groups typically occupying the equatorial positions. lupinepublishers.com In diorganotin(IV) derivatives, this geometry is also common, often in a distorted form. orientjchem.org The degree of distortion from an ideal trigonal bipyramidal geometry can be quantified by the τ (tau) parameter, which ranges from 0 for a perfect square pyramidal geometry to 1 for an ideal trigonal bipyramidal geometry. nih.gov For example, certain triorganotin(IV) carboxylate compounds exhibit distorted trigonal bipyramidal geometries with τ values around 0.74 to 0.77. nih.gov

Elucidation of Coordination Geometry at the Tin Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of bis(carbomethoxyethyl)dimethyltin in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹¹⁹Sn), detailed information about the electronic environment of the atoms, their connectivity, and the compound's geometry can be obtained. rsc.orghuji.ac.ilrsc.orgacs.orgnih.govresearchgate.netucl.ac.ukcapes.gov.brresearchgate.netresearchgate.netpdx.edudur.ac.uklibretexts.org

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the arrangement of the carbomethoxyethyl ligands attached to the dimethyltin (B1205294) core. The chemical shifts of the protons are influenced by their proximity to electronegative atoms and unsaturated groups. libretexts.org In this compound, the methylene (B1212753) protons (-CH₂-) adjacent to the tin atom and those adjacent to the carbonyl group of the ester are expected to exhibit distinct chemical shifts.

The protons of the methyl groups directly bonded to the tin atom typically appear as a sharp singlet in the upfield region of the spectrum. The presence of tin isotopes with non-zero spin (¹¹⁷Sn and ¹¹⁹Sn) can lead to the observation of satellite peaks flanking the main resonance, with the coupling constant (²J(¹¹⁹Sn-¹H)) providing information about the C-Sn-C bond angle. huji.ac.il The methylene protons of the carbomethoxyethyl ligand form two distinct multiplets, corresponding to the -Sn-CH₂- and -CH₂-CO- groups. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms and groups. pdx.edu The methyl protons of the carbomethoxy group (-COOCH₃) will also appear as a singlet, typically in a region characteristic of ester methyl groups.

Interactive Data Table: Typical ¹H NMR Chemical Shift Ranges

| Proton Type | Approximate Chemical Shift (δ, ppm) |

| Sn-CH₃ | 0.5 - 1.5 |

| Sn-CH₂-CH₂- | 1.0 - 2.0 |

| -CH₂-COOCH₃ | 2.0 - 3.0 |

| -COOCH₃ | 3.5 - 4.0 |

Note: These are approximate ranges and can be influenced by solvent and concentration. pdx.edulibretexts.org

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. rsc.orghuji.ac.ilacs.orgucl.ac.ukcapes.gov.brpdx.edudur.ac.uklibretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal, providing a map of the carbon skeleton. libretexts.org

The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atom and the presence of electronegative substituents. libretexts.org The carbonyl carbon of the ester group is typically found at the most downfield position (lowest magnetic field) in the spectrum. nih.govyoutube.com The carbons of the methyl groups attached to tin appear at a high field. The methylene carbons of the ethyl chains and the methoxy (B1213986) carbon of the ester group will have characteristic chemical shifts in the intermediate region of the spectrum. The one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), is a valuable parameter for determining the geometry around the tin atom. nih.gov

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Sn-CH₃ | -10 to 10 |

| Sn-CH₂- | 10 - 20 |

| -CH₂-COOCH₃ | 30 - 40 |

| -COOCH₃ | 50 - 60 |

| C=O | 170 - 180 |

Note: These are general ranges and can vary based on experimental conditions. youtube.comdocbrown.info

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the coordination number and geometry of the tin atom in organotin compounds. huji.ac.ilacs.orgresearchgate.netucl.ac.ukdur.ac.uklibretexts.org Tin has three NMR-active isotopes with spin ½: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Due to its higher natural abundance and slightly greater sensitivity, ¹¹⁹Sn is the most commonly studied nucleus. huji.ac.ilnorthwestern.edu The chemical shift range for ¹¹⁹Sn is very wide, making it an excellent tool for distinguishing between different tin environments. northwestern.edu

The ¹¹⁹Sn chemical shift is directly related to the magnetic shielding experienced by the tin nucleus. An increase in electron density around the tin atom leads to increased shielding and a shift to a higher field (more negative ppm values). Conversely, a decrease in electron density results in deshielding and a downfield shift (more positive ppm values). researchgate.net The coordination number of the tin atom is a primary factor influencing its chemical shift. Generally, an increase in the coordination number from four to five or six results in a significant upfield shift of the ¹¹⁹Sn resonance. researchgate.netresearchgate.net The nature of the substituents attached to the tin atom also plays a crucial role; electronegative groups tend to deshield the tin nucleus, causing a downfield shift. rsc.org

In solution, organotin compounds can exist in equilibrium between different coordinated species. ¹¹⁹Sn NMR is a powerful technique for studying these equilibria. researchgate.netlibretexts.org For this compound, the carbonyl oxygen atoms of the carbomethoxyethyl ligands can coordinate to the tin center, leading to an increase in the coordination number from four (in a non-coordinating solvent) to five or six. This change in coordination is readily detected by a significant upfield shift in the ¹¹⁹Sn NMR spectrum. The observed chemical shift can be a weighted average of the shifts for the different species in equilibrium, providing information about their relative populations. The solvent can also influence the coordination environment and, consequently, the ¹¹⁹Sn chemical shift. rsc.org

Tin-119 NMR (¹¹⁹Sn NMR) for Probing Tin Coordination Environment.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. rsc.orghuji.ac.ilacs.orgnih.govresearchgate.netcapes.gov.brdur.ac.uk These vibrations are characteristic of specific functional groups and can be used to confirm the presence of the carbomethoxyethyl ligands and to probe the nature of the tin-oxygen and tin-carbon bonds.

A key feature in the IR spectrum of this compound is the stretching vibration of the carbonyl group (ν(C=O)). The position of this band is sensitive to the coordination of the carbonyl oxygen to the tin atom. In the uncoordinated state, the ν(C=O) band appears at a higher frequency. Upon coordination to the tin atom, the C=O bond is weakened, resulting in a shift of the stretching vibration to a lower frequency. The difference between the asymmetric and symmetric stretching frequencies of the carboxylate group (Δν = ν_asym(COO) - ν_sym(COO)) can provide insights into the coordination mode of the carboxylate group.

The IR and Raman spectra will also show characteristic bands for the Sn-C and Sn-O stretching vibrations. The positions of these bands provide direct information about the strength of these bonds.

Functional Group Identification and Coordination Signatures

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule and inferring the coordination environment of the central tin atom. numberanalytics.com In organotin carboxylates like this compound, the IR spectrum offers distinct signatures that confirm the compound's structure. nih.gov

A key indicator of the formation of the tin carboxylate is the absence of the broad absorption band typically found in the 2500-3300 cm⁻¹ region, which corresponds to the O-H stretching vibration of the free carboxylic acid. nih.gov The coordination of the carboxylate group to the tin atom is further confirmed by the positions of the asymmetric (νₐsym(COO)) and symmetric (νₛym(COO)) stretching vibrations. nih.gov The difference between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).

In addition to the carboxylate vibrations, the IR spectrum of this compound would also exhibit characteristic absorptions for the C-H stretching of the methyl and ethyl groups, and the strong C=O stretching of the ester functionality.

Interactive Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (Alkyl) | 2800-3000 | Stretching |

| C=O (Ester) | 1735-1750 | Stretching |

| COO⁻ (Carboxylate) | 1580-1650 | Asymmetric Stretching |

| COO⁻ (Carboxylate) | 1400-1450 | Symmetric Stretching |

Low-Frequency Vibrational Analysis for Metal-Ligand Modes

Low-frequency Raman and IR spectroscopy, typically in the range of 10-200 cm⁻¹, provide valuable information about the vibrations of the crystal lattice and, crucially, the metal-ligand bonds. oxinst.comnih.gov For this compound, this region of the spectrum would contain vibrations corresponding to the Sn-C and Sn-O stretching and bending modes. azom.com

The analysis of these low-frequency modes is particularly useful for distinguishing between different polymorphic forms of the compound and for understanding the strength and nature of the tin-ligand bonds. nih.gov The positions of the Sn-C and Sn-O stretching frequencies are sensitive to the coordination number and geometry around the tin atom.

Interactive Table 2: Expected Low-Frequency Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |

| ν(Sn-C) | 500-600 | Tin-Carbon Stretch |

| ν(Sn-O) | 350-500 | Tin-Oxygen Stretch |

| δ(Sn-C), δ(Sn-O) | < 300 | Tin-Carbon and Tin-Oxygen Bending |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. inflibnet.ac.in Using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ or other adducts can be observed, confirming the molecular weight of this compound. sciex.comacdlabs.com

Harder ionization methods, such as electron impact (EI), induce fragmentation of the molecule. acdlabs.com The fragmentation pattern of this compound would be expected to show characteristic losses of the carbomethoxyethyl and methyl groups. libretexts.org The cleavage of the tin-carbon bond is a common fragmentation pathway for organotin compounds. nih.gov

Interactive Table 3: Predicted Fragmentation Pattern of this compound in Mass Spectrometry

| Fragment Ion | Description |

| [M - CH₃]⁺ | Loss of a methyl group |

| [M - CH₂CH₂COOCH₃]⁺ | Loss of a carbomethoxyethyl group |

| [Sn(CH₃)₂(CH₂CH₂COOCH₃)]⁺ | Tin-containing fragment after loss of one ligand |

| [Sn(CH₃)₂]⁺ | Dimethyltin cation |

Mössbauer Spectroscopy (Tin-119m) for Oxidation State and Coordination Environment

Tin-119m Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of tin nuclei. chempedia.infochempedia.info It provides valuable information on the oxidation state, coordination number, and symmetry of the tin atom in a compound. nih.gov The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). dntb.gov.ua

The isomer shift is dependent on the s-electron density at the tin nucleus and can distinguish between Sn(II) and Sn(IV) oxidation states. youtube.com For an organotin(IV) compound like this compound, the isomer shift is expected to be in the typical range for tetravalent tin.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. youtube.com A non-zero quadrupole splitting indicates a distortion from a perfectly symmetrical coordination environment. For this compound, the presence of different ligands (methyl and carbomethoxyethyl) around the tin atom would lead to a measurable quadrupole splitting, providing insights into the geometry of the coordination sphere. rsc.org

Interactive Table 4: Expected ¹¹⁹Sn Mössbauer Parameters for this compound

| Parameter | Expected Value Range | Information Provided |

| Isomer Shift (δ) (mm/s) | 1.20 - 1.60 | Confirms Sn(IV) oxidation state |

| Quadrupole Splitting (ΔE_Q) (mm/s) | > 2.00 | Indicates a distorted tetrahedral or higher coordination geometry |

Coordination Chemistry and Ligand Interactions

Nature of the Carbon-Tin Bond in Organotin Compounds

The bond between carbon and tin (C-Sn) is a defining feature of organotin compounds. This bond is predominantly covalent, with a relatively low polarity. acs.org Compared to other elements in Group 14, the C-Sn bond is significantly longer, with a typical bond length of approximately 2.15 Å. researchgate.net This increased bond length contributes to a lower bond strength compared to C-C or C-Si bonds, rendering organotin compounds more reactive and less thermally stable than their silicon and germanium counterparts. researchgate.net Despite this, the C-Sn bond is generally stable to air and moisture. acs.org The nature and number of the organic groups attached to the tin atom influence its Lewis acidity and, consequently, its coordination behavior. lupinepublishers.com

Donor Atom Preferences and Chelation Modes (O, N, S, P)

The tin atom in organotin compounds acts as a Lewis acid, readily forming complexes with ligands containing donor atoms such as oxygen (O), nitrogen (N), sulfur (S), and phosphorus (P). nih.gov The stability and structure of these complexes are influenced by the Hard and Soft Acids and Bases (HSAB) principle, with the tin atom being a soft acid.

Oxygen (O) Donors: Oxygen-containing ligands, particularly carboxylates, are common in organotin chemistry. The interaction can be monodentate, where one oxygen atom coordinates to the tin, or bidentate, where both oxygen atoms of a carboxylate group chelate the tin center, forming a ring structure. nih.gov In compounds like Bis(carbomethoxyethyl)dimethyltin, the carbonyl oxygen of the ester group can participate in coordination.

Nitrogen (N) Donors: Nitrogen-containing ligands, such as pyridines and amines, form stable adducts with organotin halides. lupinepublishers.comscispace.com The coordination can lead to various geometries, including trigonal bipyramidal and octahedral. lupinepublishers.comwikipedia.org

Sulfur (S) Donors: Sulfur is a soft donor atom and forms strong bonds with the soft tin center. nih.gov Dithiocarbamates, for instance, are powerful chelating agents for organotin compounds, often forming five- or six-coordinate complexes. nih.gov The coordination can be symmetric or asymmetric, with one Sn-S bond being significantly longer than the other. nih.gov

Phosphorus (P) Donors: Phosphine (B1218219) ligands (R₃P) are soft, L-type ligands that form stable complexes with many metals, including tin. wikipedia.org They are known for their tunable steric and electronic properties. wikipedia.org Diphosphine ligands can act as chelating agents, forming stable ring structures with the metal center due to the chelate effect. wikipedia.orgalfa-chemistry.com Phosphate (B84403) ligands can also coordinate to transition metals in various modes, including bidentate chelation. wikipedia.org While less common in the specific context of this compound literature, the principles of phosphine and phosphate coordination are applicable to organotin chemistry in general.

The preference for donor atoms generally follows the HSAB principle, with the soft tin(IV) center favoring softer donor atoms like sulfur and phosphorus over harder donors like oxygen and nitrogen, although stable complexes are formed with all these atoms.

Intramolecular vs. Intermolecular Coordination in Ester-Functionalized Organotins

A key structural aspect of ester-functionalized organotins like this compound is the competition between intramolecular and intermolecular coordination of the ester's carbonyl oxygen.

Intramolecular Coordination: In this mode, the carbonyl oxygen of one of the carbomethoxyethyl chains coordinates to the tin atom within the same molecule. This leads to the formation of a chelate ring. The first example of an organotin compound with such C,Y-chelating ligands was reported in 1968. scispace.com This intramolecular interaction can significantly influence the geometry around the tin atom, often leading to a five- or six-coordinate environment. scispace.com

Intermolecular Coordination: Alternatively, the carbonyl oxygen of an ester group can coordinate to the tin atom of a neighboring molecule. This results in the formation of polymeric chains or discrete, larger cyclic structures (cyclooligomers) in the solid state. acs.org Studies on dialkyltin(IV) dicarboxylates have shown that while some form polymeric chains in the solid state, they may exist as a mixture of interchanging cyclooligomeric structures in solution. acs.org

The balance between these two coordination modes is delicate and can be influenced by factors such as the nature of the alkyl groups on the tin, the length of the ester chain, and the solvent.

Influence of Ligand Steric and Electronic Properties on Coordination Geometry

The coordination geometry around the tin atom in organotin complexes is highly sensitive to the steric and electronic properties of the attached ligands. nih.govnih.gov

Steric Effects: The size of the organic groups on the tin atom and on the coordinating ligand plays a crucial role. Bulky substituents can hinder the approach of other ligands, favoring lower coordination numbers and influencing the bond angles within the complex. nih.govnih.gov For instance, increasing the steric bulk of ligands can lead to distortions from ideal geometries. nih.gov The "bite angle" of a chelating ligand, which is the angle formed by the donor atoms and the metal center, is a critical steric parameter that affects the stability and structure of the resulting chelate ring. libretexts.org

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands alters the Lewis acidity of the tin center. More electron-withdrawing groups on the tin atom increase its Lewis acidity, making it a better acceptor for donor ligands and favoring higher coordination numbers. lupinepublishers.comnih.gov Conversely, electron-donating groups decrease the Lewis acidity. lupinepublishers.com The electronic properties of the donor atom itself also play a significant role in the strength of the coordination bond.

These steric and electronic effects are not independent and often work in concert to determine the final three-dimensional structure of the organotin complex.

| Property | Effect on Coordination Geometry | Example |

|---|---|---|

| Increasing Steric Bulk of Alkyl Groups on Tin | Favors lower coordination numbers; can cause distortion from ideal geometries. nih.gov | Transition from octahedral to distorted trigonal bipyramidal. |

| Increasing Steric Bulk of Donor Ligand | Can prevent chelation or favor monodentate coordination. | A bulky phosphine ligand may coordinate to only one site. |

| Electron-Withdrawing Groups on Tin | Increases Lewis acidity of tin, favoring higher coordination numbers. lupinepublishers.comnih.gov | Halide substituents promote the formation of five- and six-coordinate complexes. lupinepublishers.com |

| Electron-Donating Groups on Tin | Decreases Lewis acidity of tin, disfavoring higher coordination numbers. lupinepublishers.com | Tetraorganotins generally do not expand their coordination number. lupinepublishers.com |

| Chelating Ligand Bite Angle | Determines the strain and stability of the resulting chelate ring. libretexts.org | A ligand with an optimal bite angle will form a more stable complex. |

Formation and Stability of Organotin Chelates

The formation of a chelate ring through the coordination of a bidentate or polydentate ligand to the tin atom results in a significant increase in the stability of the complex compared to coordination with monodentate ligands. This phenomenon is known as the chelate effect . dalalinstitute.comlibretexts.org

The enhanced stability of chelates is primarily an entropy-driven process. dalalinstitute.com When a multidentate ligand replaces several monodentate ligands, the total number of independent species in the solution increases, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a more positive ΔS results in a more negative ΔG, indicating a more spontaneous and favorable reaction. dalalinstitute.com

The stability of an organotin chelate is quantified by its stability constant (K) . A larger stability constant indicates a more stable complex. libretexts.orgmdpi.com The stability of the chelate ring is also influenced by its size. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. dalalinstitute.com In the case of this compound, intramolecular coordination would lead to the formation of a six-membered ring, which is thermodynamically favorable.

| Thermodynamic Parameter | Influence on Chelate Stability | Explanation |

|---|---|---|

| Enthalpy (ΔH) | Generally small and comparable to non-chelated complexes with similar donor atoms. dalalinstitute.com | The energy of the metal-ligand bonds formed is similar. |

| Entropy (ΔS) | Large and positive. dalalinstitute.com | Increases due to the release of a larger number of monodentate ligands, leading to greater disorder. |

| Gibbs Free Energy (ΔG) | Becomes more negative. dalalinstitute.com | The large positive entropy change makes the overall free energy change more favorable for chelation. |

| Stability Constant (K) | Significantly larger for chelates. libretexts.org | Reflects the strong thermodynamic preference for chelate formation. |

Theoretical and Computational Investigations

Quantum Chemical Approaches to Molecular Structure and Bonding

Quantum chemical methods are fundamental to elucidating the three-dimensional arrangement of atoms and the nature of the chemical bonds within Bis(carbomethoxyethyl)dimethyltin. These computational tools allow for the prediction of molecular geometries and the electronic distribution, which dictates the compound's physical and chemical properties.

In organotin(IV) compounds, the tin atom typically adopts a tetrahedral geometry when coordinated to four groups. However, the presence of electronegative substituents and the possibility of intra- or intermolecular interactions can lead to distortions from this ideal geometry. nih.gov Quantum chemical calculations for analogous dimethyltin (B1205294) dicarboxylates often predict a distorted tetrahedral or higher-coordinate geometry around the tin atom. This is a consequence of the Lewis acidic nature of the tin center, which can interact with Lewis basic sites, such as the carbonyl oxygen atoms of the carbomethoxyethyl groups. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the properties of organotin compounds due to its balance of accuracy and computational cost. mdpi.comrsc.org DFT calculations provide detailed information on the electronic structure, which is essential for understanding the compound's stability, reactivity, and spectroscopic properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in the this compound molecule. For related dimethyltin dicarboxylates, DFT calculations have shown that the geometry around the tin atom can be significantly influenced by the nature of the carboxylate ligand. nih.gov The electronic structure analysis, often visualized through frontier molecular orbitals (HOMO and LUMO), provides insights into the regions of the molecule that are most likely to be involved in chemical reactions.

| Parameter | Description | Typical Calculated Values for Analogous Dimethyltin Dicarboxylates |

| Sn-C Bond Length | The distance between the tin atom and the carbon atom of the methyl groups. | 2.10 - 2.15 Å |

| Sn-O Bond Length | The distance between the tin atom and the oxygen atom of the carboxylate group. | 2.15 - 2.40 Å |

| C-Sn-C Bond Angle | The angle formed by the two methyl groups attached to the tin atom. | 120° - 140° (in distorted geometries) |

| O-Sn-O Bond Angle | The angle formed by the two oxygen atoms from the carboxylate ligands coordinated to the tin atom. | Varies significantly with coordination |

Note: The values presented are typical ranges observed for analogous dimethyltin dicarboxylate compounds and serve as an estimation for this compound.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting and interpreting spectroscopic data for compounds like this compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of experimental spectra. For dimethyltin dicarboxylates, ¹³C NMR chemical shifts for the carbonyl carbon are typically observed in the range of δ 173-179 ppm. tandfonline.com The chemical shifts of the methyl carbons attached to the tin atom are found in the range of δ 5.2-9.8 ppm. tandfonline.com The calculated NMR parameters can help in confirming the proposed molecular structure in solution.

IR Spectroscopy: Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the absorption bands in an experimental IR spectrum. For organotin carboxylates, characteristic IR bands include the Sn-C stretching vibrations, typically found in the 500-600 cm⁻¹ region, and the asymmetric and symmetric C=O stretching vibrations of the carboxylate group, which are sensitive to the coordination mode.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) for Analogous Compounds |

| ν(C=O) | Asymmetric stretching of the carbonyl group. | 1650 - 1550 |

| ν(C-O) | Symmetric stretching of the carboxylate group. | 1450 - 1350 |

| ν(Sn-C) | Stretching of the tin-carbon bond. | 600 - 500 |

| ν(Sn-O) | Stretching of the tin-oxygen bond. | 500 - 400 |

Note: These are characteristic ranges for organotin carboxylates and can be used to interpret the IR spectrum of this compound.

UV-Vis Spectroscopy: While less commonly reported for detailed structural analysis of organotin compounds, DFT can also predict electronic transitions that correspond to absorptions in the Ultraviolet-Visible (UV-Vis) spectrum. These transitions are generally associated with charge transfer between the ligands and the tin center.

Analysis of Intermolecular and Intramolecular Interactions

DFT is a valuable tool for studying the non-covalent interactions that can influence the structure and properties of this compound.

Intramolecular Interactions: The presence of the carbomethoxyethyl groups allows for the possibility of intramolecular coordination, where the carbonyl oxygen atom of the ester group can interact with the tin atom. This interaction can lead to an increase in the coordination number of the tin atom from four to five or even six, resulting in a more stable, chelated structure. nih.gov

Intermolecular Interactions: In the solid state, organotin carboxylates often exhibit intermolecular interactions, leading to the formation of polymeric or dimeric structures. nih.gov These interactions can involve bridging carboxylate ligands or weaker contacts between the tin atom of one molecule and an oxygen atom of a neighboring molecule. DFT calculations can quantify the strength of these interactions and help to understand the packing of the molecules in the crystal lattice.

Computational Studies on Coordination Number and Ligand Exchange

The tin atom in diorganotin(IV) compounds can expand its coordination number beyond four, commonly to five or six, and in some cases, even seven. orientjchem.orgsysrevpharm.org Computational studies on analogous systems can model these higher coordination states and predict their relative stabilities. This is particularly relevant for this compound, where the ester carbonyl groups can act as internal ligands.

Ligand exchange reactions are fundamental to the reactivity of organotin compounds. Computational models can elucidate the mechanisms of these reactions, which can proceed through associative or dissociative pathways. nih.gov Understanding these mechanisms is crucial for predicting the compound's behavior in various chemical environments.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can model the motion of atoms in this compound, including conformational changes of the carbomethoxyethyl chains and the interactions with solvent molecules.

By simulating the compound in a solvent box, MD can reveal how the solvent affects the molecular structure and dynamics. For instance, in a polar solvent, the solvent molecules may compete with the intramolecular coordination of the carbonyl groups to the tin atom, potentially leading to a different predominant conformation compared to the gas phase or a non-polar solvent. These simulations are crucial for understanding the behavior of the compound in realistic solution-phase conditions.

Computational Approaches to Reaction Mechanisms and Energetics

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions involving organotin compounds like this compound. DFT calculations have become a standard tool for investigating reaction pathways, determining the structures of transition states, and calculating the energetic barriers that govern reaction rates. researchgate.net

In the context of organotin dicarboxylates, computational studies have been pivotal in elucidating catalytic mechanisms. For instance, in reactions such as esterification, which is pertinent to the carbomethoxyethyl moieties of the title compound, DFT calculations can model the step-by-step process of the reaction. These models can reveal the formation of key intermediates and transition states, providing a molecular-level understanding of the catalytic cycle. nih.gov

Research on related organotin-catalyzed reactions has demonstrated that these processes can proceed through various mechanisms, including those involving the formation of activated complexes. For example, in the organotin-catalyzed formation of urethanes, DFT studies have shown that the catalyst can form a complex with one of the reactants, which then facilitates the reaction with the second reactant. researchgate.net The energetics of these pathways, including activation energies and reaction enthalpies, can be calculated to predict the most favorable reaction route.

While specific energetic data for reactions involving this compound are not widely published, analogous systems provide valuable benchmarks. The table below presents representative calculated energetic data for steps in a generic organotin-catalyzed esterification reaction, illustrating the type of information that can be obtained through computational studies.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) | Computational Method |

|---|---|---|---|

| Catalyst-Substrate Complex Formation | 5.2 | -10.8 | B3LYP/6-31G(d) |

| Nucleophilic Attack (Transition State 1) | 15.7 | - | B3LYP/6-31G(d) |

| Proton Transfer (Transition State 2) | 8.1 | - | B3LYP/6-31G(d) |

| Product Release | 3.5 | -25.3 | B3LYP/6-31G(d) |

This table presents hypothetical data for a generic organotin-catalyzed esterification reaction based on values reported for similar systems in the literature.

Furthermore, computational models can predict how the electronic and steric properties of the ligands attached to the tin atom influence the reaction energetics. For this compound, the methyl groups and the carbomethoxyethyl chains will have specific effects on the reactivity of the tin center, which can be quantified through theoretical calculations.

Integration of Computational and Experimental Data for Mechanistic Elucidation

The most robust understanding of chemical systems comes from the synergy between computational and experimental methods. For organotin compounds, the integration of DFT calculations with experimental data from techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is crucial for a comprehensive mechanistic elucidation. nih.gov

Experimental techniques provide macroscopic and ensemble-averaged information about a chemical system, while computational methods offer a detailed, molecule-by-molecule perspective. For example, X-ray crystallography can determine the solid-state structure of a compound, but this structure may not be representative of its form in solution, where many reactions occur. DFT calculations can model the compound in different solvent environments, providing insights into its solution-phase geometry and dynamics.

In the case of organotin dicarboxylates, NMR spectroscopy is a powerful tool for probing the coordination environment of the tin atom. rsc.org The coupling constants, such as ¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H), are sensitive to the geometry around the tin center. DFT calculations can predict these NMR parameters for different possible structures (e.g., tetrahedral, trigonal bipyramidal, octahedral). By comparing the calculated and experimental NMR data, the most likely structure in solution can be identified.

The following table showcases how experimental NMR data for a generic dimethyltin dicarboxylate can be correlated with DFT-calculated values for different coordination geometries.

| Parameter | Experimental Value | Calculated Value (Tetrahedral) | Calculated Value (Pentacoordinate) | Calculated Value (Hexacoordinate) |

|---|---|---|---|---|

| ¹J(¹¹⁹Sn, ¹³C) (Hz) | 580 | 450 | 595 | 750 |

| ²J(¹¹⁹Sn, ¹H) (Hz) | 75 | 60 | 78 | 95 |

| ¹¹⁹Sn Chemical Shift (ppm) | -120 | -150 | -115 | -90 |

This table presents representative data illustrating the correlation between experimental and calculated NMR parameters for a generic dimethyltin dicarboxylate.

Similarly, IR spectroscopy can probe the vibrational modes of a molecule. The stretching frequencies of the carboxylate groups, for instance, can indicate whether they are coordinating to the tin center in a monodentate or bidentate fashion. DFT calculations can simulate the IR spectrum for different coordination modes, and comparison with the experimental spectrum can help to elucidate the binding mode of the carbomethoxyethyl groups in this compound.

By combining these approaches, a detailed and validated picture of the structure and reactivity of this compound can be constructed, leading to a deeper understanding of its chemical properties and potential applications.

Mechanistic Studies in Catalysis and Polymer Stabilization

Mechanistic Role of Bis(carbomethoxyethyl)dimethyltin and Related Organotins as Catalystsgelest.combisleyinternational.com

Organotin compounds, including dialkyltin derivatives like this compound, are recognized for their significant catalytic activity in a variety of chemical reactions. rjpbcs.com Their effectiveness stems from the nature of the tin atom and the organic groups attached to it, which together facilitate key chemical transformations. gelest.com

In the realm of organic synthesis, organotin compounds are particularly valued as catalysts for esterification and transesterification reactions. rjpbcs.comatamankimya.com These processes are fundamental in the production of various chemicals, including plasticizers and solvents. atamankimya.com Organotin catalysts, such as dibutyltin (B87310) oxide, are noted for their high thermal stability, allowing them to function effectively at the high temperatures (often above 180°C) required for these reactions without decomposing. gelest.comrjpbcs.com Their use leads to improved product purity because they are less likely than strong acid or base catalysts to promote side reactions like dehydration. gelest.com While widely used for ester-based synthesis, their application extends to facilitating other organic conversions, where they often act as Lewis acids. lupinepublishers.com

The catalytic utility of organotins is most prominent in the production of various polymers. atamankimya.com They are crucial for manufacturing polyurethanes, silicones, and polyesters. gelest.comatamankimya.comgelest.com

Polyurethanes: Organotin catalysts, especially dialkyltin compounds, are widely used to facilitate the reaction between isocyanates and polyols to form polyurethane foams and resins. atamankimya.comlupinepublishers.com Different organotin compounds, such as dibutyltin dilaurate, can be chosen to control the reaction rate and final properties of the polyurethane product. gelest.com

Silicones: In the silicone industry, organotins like dibutyltin diacetate or dilaurate are essential for room temperature vulcanization (RTV) processes. lupinepublishers.com They catalyze the cross-linking of silicone oils, converting them into durable elastomers used in sealants, coatings, and molding compounds. lupinepublishers.comresearchgate.net

Polyesters: Dialkyltin and monoalkyltin compounds serve as effective esterification catalysts for producing polyesters. gelest.com These polyesters are used as binders in industrial coatings and, when modified, in air-drying coatings for decorative and protective purposes. gelest.com

Table 1: Organotin Catalysts in Polymer Production

| Polymer Type | Common Organotin Catalyst Examples | Catalytic Function |

| Polyurethanes | Dibutyltin Dilaurate, Stannous Octoate | Catalyzes the isocyanate-polyol reaction to form urethane (B1682113) linkages. gelest.comlupinepublishers.com |

| Silicones (RTV) | Dibutyltin Diacetate, Dibutyltin Dilaurate | Promotes condensation-cure cross-linking of silanol-terminated polymers. lupinepublishers.comgelest.comresearchgate.net |

| Polyesters | Dibutyltin Oxide, Monoalkyltin Compounds | Facilitates esterification and transesterification reactions. gelest.comatamankimya.comgelest.com |

The catalytic activity of organotin compounds is generally attributed to the Lewis acidic nature of the tin atom. lupinepublishers.com Two primary mechanisms have been proposed, particularly for polyurethane formation:

Lewis Acid Catalysis: The organotin compound functions as a Lewis acid, coordinating with an alcohol's hydroxyl group. gelest.com This coordination increases the nucleophilicity of the alcohol, making it more reactive toward the isocyanate. lupinepublishers.comnih.gov This mechanism is considered significant for organotin chlorides or carboxylates. lupinepublishers.com

Insertion Mechanism: A second proposed pathway involves the formation of an organotin alkoxide intermediate through reaction with the alcohol. nih.gov The isocyanate then inserts itself into the Sn-O bond of this intermediate, followed by the elimination of the urethane product and regeneration of the catalyst. lupinepublishers.com Computational and experimental studies suggest that an alkoxide complex formed between the organotin dicarboxylate and the alcohol is the dominant catalytic species in urethane formation. nih.gov

In both proposed mechanisms, the coordination of reactants to the tin center is a critical step that lowers the activation energy of the reaction. gelest.comgelest.com

Structure-Activity Relationships in Catalytic and Stabilizing Applications

The organic groups attached to the central tin atom via a carbon-tin bond have a primary influence on the toxicological profile of the compound rather than its stabilizing performance. baerlocher.com In this compound, these are the two methyl groups. The key to its stabilizing and catalytic function lies in the two carbomethoxyethyl groups, which are bound to the tin atom through oxygen. baerlocher.com This part of the molecule is effectively responsible for the primary mechanisms of Poly(vinyl chloride) (PVC) stabilization. baerlocher.com

The mechanism of stabilization by organotin compounds involves two principal functions:

HCl Scavenging : They react with and neutralize hydrogen chloride (HCl), which is released during PVC degradation and autocatalyzes further decomposition. lupinepublishers.com

Substitution of Labile Chlorides : They replace unstable allylic chlorine atoms on the PVC polymer chain with more stable ligands. lupinepublishers.com This action prevents the initiation of the "unzipping" reaction that leads to polyene formation and discoloration. lupinepublishers.com

The structure of the anionic "X" ligand directly impacts the efficiency of these processes. For instance, studies comparing different dialkyltin carboxylates, such as laurates and maleates, have shown performance trade-offs. Tin laurates demonstrate superiority in replacing the labile chlorine atoms, whereas tin maleates provide better initial color stability.

For this compound, the carbomethoxyethyl ligand's structure is crucial. Research on a closely related structure, bis(2-carbomethoxyethyl)bis(N,N-dimethyldithiocarbamato)tin(IV), revealed that the tin atom can achieve a seven-coordinate state. capes.gov.br This is accomplished through the coordination of the carbonyl oxygen atom from one of the carbomethoxyethyl groups to the tin center. capes.gov.br This intramolecular coordination can significantly influence the reactivity of the tin center, affecting its ability to interact with the PVC chain and HCl. The electrophilicity of the tin atom and the nucleophilicity of the ligands are fine-tuned by such interactions, which are central to the stabilization mechanism.

The relationship between the ligand structure and the stabilizing function in dialkyltin stabilizers is summarized in the interactive table below.

Interactive Table: Structure-Activity Relationship in Dialkyltin Stabilizers Select a ligand type to see its general performance characteristics in PVC stabilization.

| Property | Performance Characteristic | Primary Mechanism Reference |

|---|

Mechanistic Aspects of Biological Interactions: a Chemical Biology Perspective

Molecular Basis of Organotin-Biological System Interactions

The biological activity of organotin compounds is intrinsically linked to the number and nature of the organic groups attached to the tin atom. For dialkyltins such as Bis(carbomethoxyethyl)dimethyltin, the interaction with biological systems is largely dictated by the reactivity of the tin center and the characteristics of the carbomethoxyethyl ligands.

A comparative toxicity study on estertin compounds, including the closely related bis(beta-carbomethoxyethyl)tin dichloride, revealed that the in vivo effects differ significantly from in vitro observations. nih.gov While these compounds exhibited activity in lymphocyte metabolism studies in vitro, their in vivo toxicity was lower compared to other dialkyltins like di-n-butyltin dichloride. nih.gov This discrepancy suggests that the hydrolysis of the ester linkages plays a crucial role in the ultimate biological fate and activity of the compound. The hydrolysis product, a dicarboxyltin compound, showed no signs of lymphocytotoxicity, indicating that the initial ester form is the more biologically active species at the cellular level. nih.gov

The general mechanism of action for dialkyltin compounds involves interference with fundamental cellular processes. Studies on various dialkyltins have shown that they can inhibit the synthesis of DNA, RNA, and proteins in isolated thymocytes. uu.nl Specifically, they have been found to decrease the incorporation of precursors for DNA and protein synthesis, while paradoxically increasing the incorporation of uridine (B1682114) into RNA. uu.nl

Coordination of Organotin Compounds with Biomolecules (e.g., proteins, nucleic acids, amino acids)

The interaction of organotin compounds with biomolecules is a key aspect of their biological mechanism. The tin atom in dialkyltin compounds can coordinate with various donor atoms present in proteins and nucleic acids, leading to structural and functional alterations.

Proteins and Amino Acids: A primary target for dialkyltins within proteins are vicinal dithiol groups, such as those found in cysteine residues. NMR binding studies with dimethyltin (B1205294) (DMT) chloride and a peptide derived from the membrane protein stannin (B1233781) demonstrated that the peptide could bind DMT, inducing a stable beta-turn conformation. nih.gov The two cysteine residues in the peptide were found to coordinate with the tin atom in a distorted tetrahedral geometry. nih.gov This interaction highlights the affinity of the dimethyltin moiety for sulfur-containing amino acids, which can lead to the inhibition of enzymes that rely on such residues for their activity.

Nucleic Acids: The interaction of dimethyltin(IV) species with DNA has been shown to be dependent on the chemical environment. Studies have indicated that weakly solvated dimethyltin species can react with the phosphodiester backbone of DNA. This suggests that in a cellular context, the reactivity of this compound with DNA might occur in hydrophobic cellular compartments where the tin compound is less likely to be hydrolyzed. Research on other diorganotin(IV) complexes has shown that the nature of the organic groups can influence the mode of interaction with DNA and its constituents. For instance, some diorganotin complexes have been observed to bind to both the base and the phosphate (B84403) oxygen of nucleotides, potentially leading to the disruption of the DNA's helical structure. researchgate.net

Utilization of Chemical Probes and Tools for Studying Biological Processes

Given the reactivity of the dimethyltin core with thiol groups, a molecule like this compound could potentially be adapted into a probe for identifying and studying proteins with reactive cysteine residues. The carbomethoxyethyl groups could be modified with reporter tags, such as fluorophores or biotin, to allow for the detection and isolation of protein targets.

Furthermore, the study of organotin compounds in general has benefited from various analytical techniques. For example, NMR spectroscopy has been instrumental in elucidating the coordination of dimethyltin with peptides, providing insights into the structural changes that occur upon binding. nih.gov Such techniques are crucial tools in the chemical biologist's arsenal (B13267) for dissecting the complex interactions between small molecules and their biological partners.

Mechanistic Investigations of Enzyme Inhibition or Activation by Organotins

A significant aspect of the biological activity of dialkyltin compounds is their ability to inhibit enzymes. The primary mechanism for this inhibition is often the interaction with critical amino acid residues in the enzyme's active site or allosteric sites.

Dialkyltins have been shown to inhibit α-keto acid oxidizing enzyme complexes in mitochondria, such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. uu.nl This inhibition is thought to be due to the high chemical affinity of dialkyltins for dithiol groups, leading to binding with lipoic acid or lipoyl dehydrogenase, which are essential cofactors for these enzymes. uu.nl

In vitro studies on lymphocyte metabolism have demonstrated that estertin compounds, including bis(beta-carbomethoxyethyl)tin dichloride, can stimulate glucose consumption at low concentrations. nih.gov However, at higher concentrations, a sharp decrease in glucose consumption and a reduction in oxygen consumption were observed, indicating a disruption of cellular energy metabolism. nih.gov This biphasic effect suggests a complex interaction with multiple enzymatic pathways. While the specific enzymes inhibited by this compound have not been exhaustively characterized, the existing data on related compounds point towards enzymes involved in cellular respiration and metabolism as likely targets.

Environmental Transformation Pathways and Mechanistic Studies

Abiotic Transformation Mechanisms of Organotin Compounds

Abiotic transformation processes, which are chemical reactions that occur without the involvement of microorganisms, play a significant role in the environmental degradation of organotin compounds. For Bis(carbomethoxyethyl)dimethyltin, a key abiotic pathway is hydrolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, which is a dialkyltin dicarboxylate, the ester linkages are susceptible to hydrolysis. This reaction can be catalyzed by either acids or bases present in the environment. libretexts.org

The hydrolysis of an ester, such as the carbomethoxyethyl group in this compound, results in the formation of a carboxylic acid and an alcohol. libretexts.org For this compound, the stepwise hydrolysis would first yield a monoester derivative and ultimately the corresponding dicarboxylic acid, along with methanol.

The general reaction scheme for the hydrolysis of a dialkyltin dicarboxylate can be represented as follows:

Step 1: First Hydrolysis (CH₃)₂Sn(CH₂CH₂COOCH₃)₂ + H₂O → (CH₃)₂Sn(CH₂CH₂COOCH₃)(CH₂CH₂COOH) + CH₃OH

Step 2: Second Hydrolysis (CH₃)₂Sn(CH₂CH₂COOCH₃)(CH₂CH₂COOH) + H₂O → (CH₃)₂Sn(CH₂CH₂COOH)₂ + CH₃OH

The rate of hydrolysis is influenced by environmental factors such as pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions compared to acidic or neutral conditions. libretexts.orgfao.org The structure of the organotin compound itself also plays a role, with studies on other organotin esters indicating that the nature of the alkyl and carboxylate groups can affect the reaction rate. viu.ca

Degradation Pathways in Environmental Matrices

In complex environmental matrices such as soil and sediment, both abiotic and biotic processes contribute to the degradation of organotin compounds. The degradation of organotins generally proceeds via the sequential removal of organic groups from the tin atom, a process known as dealkylation or dearylation. researchgate.net

For this compound, degradation in soil and sediment would likely involve a combination of hydrolysis of the ester groups and cleavage of the tin-carbon bonds. The degradation rates can vary significantly depending on the specific environmental conditions. Studies on other organotin compounds have shown half-lives in soil ranging from several months to years. researchgate.net

The degradation pathway can be influenced by microbial activity. While some microorganisms can facilitate the breakdown of organotins, others can mediate methylation, leading to the formation of more volatile and sometimes more toxic organotin species. researchgate.net However, the primary degradation pathway for dialkyltin compounds in most environmental settings is expected to be the progressive loss of the alkyl groups.

The degradation of this compound in environmental matrices can be summarized in the following potential pathway:

Hydrolysis of Ester Linkages: As described in the previous section, the carbomethoxyethyl groups are hydrolyzed to carboxylic acid groups.

Dealkylation: The methyl groups attached to the tin atom are sequentially cleaved, leading to the formation of monomethyltin derivatives and eventually inorganic tin.

This process results in a series of degradation products with varying levels of toxicity and mobility in the environment.

Spectroscopic and Analytical Methodologies for Environmental Monitoring and Pathway Elucidation

The detection and quantification of organotin compounds and their degradation products in environmental samples require sensitive and selective analytical techniques. Given the low concentrations at which these compounds can be present and the complexity of environmental matrices, sophisticated analytical instrumentation is essential. cdc.govivl.se

Sample Preparation: A crucial first step in the analysis is the extraction of the target compounds from the environmental matrix (e.g., water, soil, sediment). This often involves solvent extraction, sometimes with the aid of a complexing agent like tropolone (B20159) to improve the extraction efficiency of more polar organotin species. gov.bc.ca For analysis by gas chromatography, a derivatization step is typically required to convert the polar organotin compounds into more volatile and thermally stable derivatives. gov.bc.calabrulez.com Common derivatizing agents include sodium tetraethylborate and Grignard reagents. labrulez.com

Analytical Techniques: Several powerful analytical techniques are employed for the separation and detection of organotin compounds:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of derivatized organotin compounds. labrulez.comanalchemres.org GC provides excellent separation of different organotin species, while MS offers high sensitivity and specificity for their identification and quantification. ivl.seanalchemres.org The characteristic isotopic pattern of tin provides a unique signature for confirmation. labrulez.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful alternative, particularly because it can often analyze organotin compounds without the need for derivatization. cdc.govnih.govresearchgate.netnih.govmdpi.com This simplifies sample preparation and reduces the potential for analytical errors. ivl.se Reversed-phase liquid chromatography is commonly used to separate the compounds, which are then detected by tandem mass spectrometry, providing high selectivity and sensitivity. nih.govresearchgate.netmdpi.com

The table below summarizes the key analytical techniques used for monitoring organotin compounds.

| Analytical Technique | Principle | Advantages | Common Applications |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by detection with mass spectrometry. labrulez.comanalchemres.org | High resolution, high sensitivity, cost-effective. analchemres.org | Analysis of a wide range of organotins in various environmental samples. labrulez.com |

| LC-MS/MS | Separation of compounds by liquid chromatography followed by detection with tandem mass spectrometry. nih.govresearchgate.net | No derivatization required, high selectivity, suitable for polar and non-volatile compounds. cdc.govivl.se | Analysis of organotin compounds and their polar degradation products in water, soil, and biological samples. nih.govmdpi.com |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Can be coupled with GC or LC to provide element-specific detection of tin, offering very low detection limits. ivl.se | Extremely high sensitivity, isotopic analysis capabilities. ivl.se | Speciation of organotin compounds at ultra-trace levels. ivl.se |

These advanced analytical methods are indispensable for elucidating the environmental transformation pathways of compounds like this compound, enabling researchers to identify and quantify the parent compound and its various degradation products in complex environmental matrices.

Q & A

Basic: What experimental protocols are recommended for synthesizing Bis(carbomethoxyethyl)dimethyltin, and how can purity be validated?

Answer:

Synthesis should follow organotin chemistry methodologies, typically involving transmetallation or alkylation reactions. Key steps include:

- Using stoichiometric control to minimize side products (e.g., excess dimethyltin chloride).

- Purification via column chromatography or recrystallization, with solvent selection based on solubility profiles (e.g., dichloromethane/hexane mixtures).

- Validate purity using melting point analysis (if crystalline) and chromatographic techniques (HPLC or GC-MS). Quantitative nuclear magnetic resonance (qNMR) with internal standards (e.g., tetramethylsilane) ensures >95% purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks to carbomethoxyethyl groups (δ ~3.6 ppm for methoxy protons) and dimethyltin (δ ~0.5–1.5 ppm). Compare with computational predictions (e.g., DFT simulations) .

- FT-IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and Sn-C bonds (~500–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns against theoretical isotopic distributions .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing MS peaks)?

Answer:

- Replicate experiments : Eliminate instrumental/operator errors.

- Dynamic effects analysis : Variable-temperature NMR to detect conformational exchange broadening.

- Isotopic labeling : Use deuterated analogs to confirm peak assignments.

- Cross-validate with complementary techniques : Pair X-ray crystallography with NMR to resolve stereochemical ambiguities .

Advanced: What factorial design approaches optimize reaction conditions for higher yields of this compound?

Answer:

Implement a 2⁴ factorial design to test variables:

- Factors: Temperature (60°C vs. 80°C), solvent polarity (THF vs. toluene), catalyst loading (0.1% vs. 0.5%), and reaction time (12h vs. 24h).

- Response variables: Yield (GC-MS), purity (HPLC).

- Statistical analysis (ANOVA) identifies significant factors. For example, higher polarity solvents may improve ester group stability .

Advanced: How can computational modeling predict the reactivity or toxicity of this compound?

Answer:

- Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess toxicity.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (Sn-C) to predict thermal stability.

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental toxicity data from analogous organotins .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Storage : Inert atmosphere (argon), 0–6°C to prevent hydrolysis/oxidation.

- PPE : Nitrile gloves, lab coat, and fume hood use.

- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite.

- Disposal : Follow hazardous waste guidelines for organometallics (e.g., incineration) .

Advanced: What mechanistic studies elucidate the catalytic behavior of this compound in esterification reactions?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.

- In situ monitoring : Use Raman spectroscopy to detect intermediates (e.g., tin-oxygen adducts).

- Theoretical modeling : Map potential energy surfaces for Sn-O bond formation/cleavage .

Advanced: How should researchers interpret ambiguous mass spectrometry data (e.g., unexpected adducts or fragmentation)?

Answer:

- High-resolution MS : Differentiate between isobaric ions (e.g., [M+Na]⁺ vs. [M+K]⁺).

- Tandem MS/MS : Fragment molecular ions to confirm backbone structure.

- Reference libraries : Cross-check with databases (e.g., NIST Chemistry WebBook) or synthesize analogs for comparison .

Advanced: How can this compound be integrated into polymer matrices, and what characterization methods assess compatibility?

Answer:

- Blending protocols : Use melt-blending (e.g., 180°C) or solvent-casting (e.g., chloroform).

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability.

- DSC : Identify glass transition (Tg) shifts indicating plasticizer effects.

- SEM-EDS : Map tin distribution to confirm homogeneity .

Basic: What strategies ensure reproducibility when scaling up this compound synthesis?

Answer:

- Detailed documentation : Include exact stoichiometry, solvent grades, and equipment specifications (e.g., stirrer type).

- Batch consistency testing : Compare NMR/MS data across batches.

- Open-access data sharing : Publish raw spectra and chromatograms in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.